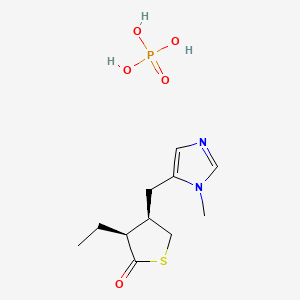

ENS-163 phosphate

Description

Properties

IUPAC Name |

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS.H3O4P/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;1-5(2,3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H3,1,2,3,4)/t8-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRPKRDUWXFVQS-GNAZCLTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CSC1=O)CC2=CN=CN2C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922525 | |

| Record name | Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117707-51-4 | |

| Record name | Thiopilocarpine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]thiolan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPILOCARPINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ0DY0JLD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of SDZ ENS 163 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ ENS 163, chemically known as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel muscarinic agonist with a distinct pharmacological profile that has garnered interest for its potential therapeutic applications in cognitive deficits.[1] This technical guide provides a comprehensive overview of the mechanism of action of SDZ ENS 163, detailing its cellular targets, signaling pathways, and the experimental evidence that elucidates its function. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

SDZ ENS 163 acts as a selective agonist for the M1 muscarinic acetylcholine receptor, while also exhibiting antagonistic properties at the M2 muscarinic receptor and partial agonism at the M3 receptor.[1][2] This unique combination of activities contributes to its specific effects on cellular signaling and physiological responses.

Signaling Pathways

The primary mechanism of action of SDZ ENS 163 is initiated by its binding to and activation of the M1 muscarinic receptor, a Gq/11 protein-coupled receptor. This activation stimulates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Concurrently, its antagonistic activity at the M2 receptor, a Gi/o protein-coupled receptor, inhibits the adenylyl cyclase pathway. This leads to a decrease in the production of cyclic AMP (cAMP) and reduced activation of protein kinase A (PKA). The dual action of M1 agonism and M2 antagonism results in a complex modulation of downstream signaling cascades.

Quantitative Data Summary

The pharmacological activity of SDZ ENS 163 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Receptor Activity of SDZ ENS 163

| Parameter | Receptor | Tissue/Cell Model | Value | Reference |

| pD2 | M1 | Rat Superior Cervical Ganglion | 6.5 ± 0.3 | [1] |

| Efficacy | M1 | Rat Superior Cervical Ganglion | 128 ± 4.2% (vs. Carbachol) | [1] |

| Efficacy | M2 | Rat Left Atria | 14 ± 2.9% (Partial Agonist) | [1] |

| pA2 | M2 | Rat Left Atria | 5.8 ± 0.2 (Antagonist) | [1] |

| pD2 | M3 | Guinea-Pig Ileum | 5.3 ± 0.1 | [1] |

| Efficacy | M3 | Guinea-Pig Ileum | 72 ± 4.2% (Partial Agonist) | [1] |

| Ki | m1 | CHO cells | 1.5 µM | [2] |

| Ki | m3 | CHO cells | 2.4 µM | [2] |

Table 2: In Vivo and Ex Vivo Effects of SDZ ENS 163

| Effect | Model | Dosage | Observation | Reference |

| Acetylcholine Turnover | Rat Brain | 3-10 µmol/kg (oral) | Reduced brain ACh levels | [1] |

| Hippocampal EEG | Rat | 0.3-30 µmol/kg (i.p.) | Increased energy in the 2-5 Hz band | [1] |

| LTP Enhancement | Rat Hippocampal Slices | 2 x 10⁻⁶ M | 62 ± 8.4% potentiation of EPSP (8 trains) | [3] |

| NMDA Receptor Component | Rat Hippocampal Slices | 2 x 10⁻⁶ M | Increased from 21 ± 3% to 33 ± 2% | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Receptor Profiling

-

Objective: To determine the agonist and antagonist properties of SDZ ENS 163 at different muscarinic receptor subtypes.

-

Methodologies:

-

M1 Receptor Agonism (Rat Superior Cervical Ganglion):

-

The superior cervical ganglion from a rat is isolated and maintained in a physiological buffer.

-

Concentration-dependent depolarizations are induced by applying varying concentrations of SDZ ENS 163.

-

The pD2 value is calculated from the concentration-response curve. Efficacy is determined relative to the maximum response induced by carbachol.[1]

-

-

M2 Receptor Activity (Rat Left Atria):

-

The left atria from a rat heart are isolated and electrically stimulated.

-

The effect of SDZ ENS 163 on the force of contraction is measured. A decrease in contractile force indicates M2 agonism.

-

To determine antagonism, the ability of SDZ ENS 163 to competitively antagonize the effect of carbachol is assessed, and the pA2 value is calculated.[1]

-

-

M3 Receptor Agonism (Guinea-Pig Ileum):

-

A segment of the guinea-pig ileum is isolated and mounted in an organ bath.

-

The contractile response to different concentrations of SDZ ENS 163 is measured to determine the pD2 and efficacy.[1]

-

-

Radioligand Binding Assay (CHO cells):

-

Chinese Hamster Ovary (CHO) cells expressing either m1 or m3 receptors are used.

-

The ability of SDZ ENS 163 to displace the binding of a radiolabeled antagonist, ³H-N-methylscopolamine (³H-NMS), is measured.

-

The Ki (inhibition constant) is calculated from the competition binding curve.[2]

-

-

References

- 1. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDZ ENS 163 a novel pilocarpine like drug: pharmacological in vitro and in vivo profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SDZ ENS 163, a selective muscarinic M1 receptor agonist, facilitates the induction of long-term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of SDZ ENS 163

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ ENS 163, chemically known as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-thiophenone dihydrogenphosphate, is a thiolactone analogue of pilocarpine. It has been investigated for its potential therapeutic applications, particularly in the symptomatic treatment of Alzheimer's disease. This document provides a comprehensive overview of the pharmacology of SDZ ENS 163, focusing on its mechanism of action, pharmacodynamic properties, and the experimental methodologies used to elucidate these characteristics. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in muscarinic receptor pharmacology.

Pharmacological Profile

SDZ ENS 163 exhibits a distinct and complex pharmacological profile, acting as a selective agonist and antagonist at different subtypes of muscarinic acetylcholine receptors (mAChRs). This dual activity suggests a potential for targeted therapeutic effects with a favorable side-effect profile.

Mechanism of Action

SDZ ENS 163 primarily functions as a:

-

Muscarinic M1 Receptor Agonist: It displays full agonistic activity at M1 receptors, which are predominantly found in the central nervous system and are implicated in cognitive processes.[1][2]

-

Muscarinic M2 Receptor Antagonist: In contrast, it acts as an antagonist at M2 receptors.[1][2] These receptors are located in the heart and also function as presynaptic autoreceptors in the brain, regulating acetylcholine release.

-

Muscarinic M3 Receptor Partial Agonist: The compound shows partial agonistic effects at M3 receptors, which are involved in smooth muscle contraction and glandular secretion.[1][2]

This unique combination of postsynaptic M1 agonism and presynaptic M2 antagonism is thought to enhance cholinergic neurotransmission, a key strategy in managing the cognitive decline associated with Alzheimer's disease.[1][2] The antagonism of M2 autoreceptors can lead to an increased turnover of acetylcholine in the brain.[1] Furthermore, its activity profile suggests the potential for centrally active doses with minimal peripheral cholinergic side effects.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the interaction of SDZ ENS 163 with muscarinic receptor subtypes.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| Binding Affinity (Ki) | M1 | CHO cells | 1.5 µM | [1] |

| M3 | CHO cells | 2.4 µM | [1] | |

| Functional Potency (pD2) | M1 | Rat Superior Cervical Ganglion | 6.5 ± 0.3 | [2] |

| M3 | Guinea Pig Ileum | 5.3 ± 0.1 | [2] | |

| Efficacy (% of Carbachol) | M1 | Rat Superior Cervical Ganglion | 128 ± 4.2% (Full Agonist) | [2] |

| M3 | Guinea Pig Ileum | 72 ± 4.2% (Partial Agonist) | [2] | |

| M2 | Rat Left Atria | 14 ± 2.9% (Very Weak Partial Agonist) | [2] | |

| Antagonist Potency (pA2) | M2 | Rat Left Atria | 5.8 ± 0.2 | [2] |

| M2 (reversal of oxotremorine effect) | Rat Hippocampal Slices | 5.5 ± 0.1 | [2] |

Table 2: In Vivo Effects

| Effect | Animal Model | Dosage | Observation | Reference |

| Acetylcholine Turnover | Rat | 3-10 µmol/kg (oral) | Reduced brain ACh levels, indicating increased turnover. | [2] |

| Hippocampal EEG | Rat | 0.3-30 µmol/kg (i.p.) | Increased energy in the low-frequency band (2-5 Hz). | [2] |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices | 2 x 10⁻⁶ M | Facilitated induction of LTP. | [3] |

Table 3: Human Clinical Trial Data

| Study Design | Population | Dosage | Key Findings | Reference |

| Crossover, Placebo-Controlled | 18 healthy men | 50 mg (oral) | Showed cholinomimetic activity (increased salivation and heart rate) but was insufficient to reverse scopolamine-induced cognitive impairment at this dose. | [4] |

Signaling Pathways

The differential effects of SDZ ENS 163 on muscarinic receptor subtypes are due to their coupling to distinct intracellular signaling cascades.

M1 Receptor Agonism Signaling Pathway

Activation of M1 receptors by SDZ ENS 163 initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including neuronal excitation.

Caption: M1 Receptor Agonistic Signaling Pathway of SDZ ENS 163.

M2 Receptor Antagonism Logical Flow

By acting as an antagonist at M2 receptors, SDZ ENS 163 blocks the inhibitory effects of acetylcholine on adenylyl cyclase. M2 receptors are coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, SDZ ENS 163 prevents the decrease in cAMP, thereby disinhibiting the neuron. In its presynaptic location, this antagonism leads to increased acetylcholine release.

Caption: Logical Flow of M2 Receptor Antagonism by SDZ ENS 163.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide. While specific, granular details from the original publications are limited in publicly available abstracts, these protocols are constructed based on standard practices for these assays and incorporate the known parameters for SDZ ENS 163.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of SDZ ENS 163 for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M3 muscarinic receptors.[1]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[1]

-

SDZ ENS 163 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Aliquots of cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of SDZ ENS 163 in the binding buffer.

-

Non-specific binding is determined in the presence of a high concentration of a standard muscarinic antagonist (e.g., atropine).

-

The incubation is carried out at a controlled temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of SDZ ENS 163 that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Isolated Tissue Functional Assays

-

Objective: To determine the functional activity (agonism, antagonism, potency, and efficacy) of SDZ ENS 163 at different muscarinic receptor subtypes.

-

Tissue Preparation: The superior cervical ganglion is isolated from a rat and placed in a chamber perfused with oxygenated physiological salt solution.

-

Measurement: Depolarization of the ganglion is measured using extracellular electrodes.

-

Procedure:

-

A stable baseline potential is established.

-

Concentration-response curves are generated by cumulative addition of SDZ ENS 163 to the perfusion solution.

-

The magnitude of depolarization is recorded for each concentration.

-

The pD2 (negative logarithm of the EC50) and the maximum response relative to a full agonist like carbachol are calculated.[2]

-

-

Tissue Preparation: The left atrium is isolated from a rat and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature. The contractile force is measured.

-

Procedure:

-

The atrium is electrically paced to ensure a regular beat.

-

A concentration-response curve for the inhibitory effect of carbachol on contractile force is established.

-

The atria are then incubated with a fixed concentration of SDZ ENS 163.

-

A second carbachol concentration-response curve is generated in the presence of SDZ ENS 163.

-

The parallel rightward shift of the carbachol curve is used to calculate the pA2 value for SDZ ENS 163, a measure of its antagonist potency.[2]

-

-

Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing oxygenated physiological salt solution at a constant temperature. The isometric contraction of the smooth muscle is recorded.

-

Procedure:

-

A stable baseline tension is established.

-

A cumulative concentration-response curve for SDZ ENS 163 is generated by adding increasing concentrations to the bath.

-

The contractile response is measured at each concentration.

-

The pD2 and the maximum response relative to the full agonist carbachol are determined to characterize its partial agonist activity.[2]

-

Phosphoinositide Turnover Assay

-

Objective: To assess the ability of SDZ ENS 163 to stimulate M1 receptor-mediated phosphoinositide (PI) turnover.

-

Cell Line: A9L cells.[1]

-

Procedure:

-

Cells are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

-

After labeling, the cells are washed and then stimulated with various concentrations of SDZ ENS 163 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

The reaction is stopped, and the cells are lysed.

-

The total [³H]-IPs are separated from [³H]-myo-inositol by anion-exchange chromatography.

-

The amount of radioactivity in the IP fraction is quantified by scintillation counting and is indicative of the degree of PI turnover.

-

Conclusion

SDZ ENS 163 is a muscarinic agent with a distinctive pharmacological profile, characterized by its potent M1 agonism, M2 antagonism, and partial M3 agonism. This combination of activities makes it a valuable tool for research into cholinergic neurotransmission and a potential therapeutic candidate for conditions characterized by cholinergic deficits, such as Alzheimer's disease. The data presented in this guide, derived from a range of in vitro and in vivo experiments, provide a solid foundation for understanding its mechanism of action. Further research, particularly detailed pharmacokinetic and toxicology studies, would be necessary to fully evaluate its therapeutic potential. The experimental protocols outlined herein, based on established methodologies, can serve as a starting point for future investigations into SDZ ENS 163 and other novel muscarinic ligands.

References

- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]

- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

ENS-163 Phosphate: A Selective Muscarinic M1 Receptor Agonist for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of ENS-163 phosphate (also known as SDZ ENS 163), a selective agonist of the M1 muscarinic acetylcholine receptor. The unique pharmacological profile of this compound, characterized by its potent M1 agonism coupled with M2 antagonism, positions it as a compound of interest for the potential treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

Introduction

The cholinergic system plays a crucial role in cognitive functions such as learning and memory.[1][2] A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease.[1] Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are predominantly expressed in the cortex and hippocampus, regions critical for cognitive processes.[2] Consequently, the development of selective M1 receptor agonists has been a key strategy in the pursuit of therapies for cognitive impairment.[1][3]

This compound, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel compound that has demonstrated a promising profile as a selective M1 agonist.[4] This guide will delve into its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize this compound.

Mechanism of Action

This compound exerts its primary effect as a selective agonist at the M1 muscarinic receptor.[4][5][6] In addition to its M1 agonistic activity, it also functions as a competitive antagonist at the M2 muscarinic receptor.[4][7] This dual activity is significant because M2 receptors often act as presynaptic autoreceptors that inhibit the release of acetylcholine (ACh).[1] By antagonizing M2 receptors, this compound may further enhance cholinergic transmission by increasing the release of ACh.[4] The compound is a partial agonist at M3 receptors.[4][7]

The in vivo effects of this compound are likely a result of both its postsynaptic M1 agonistic and presynaptic M2 antagonistic activities.[4][7]

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Receptor Activity of this compound [4]

| Receptor Subtype | Model System | Measured Effect | Potency (pD2/pA2) | Efficacy (% of Carbachol) |

| M1 | Rat Superior Cervical Ganglion | Depolarization | 6.5 ± 0.3 | 128 ± 4.2% |

| M2 | Rat Left Atria | Decrease in Contractile Force | - | 14 ± 2.9% (Partial Agonist) |

| M2 | Rat Left Atria | Antagonism of Carbachol | 5.8 ± 0.2 (pA2) | - |

| M2 | Rat Hippocampal Slices | Reversal of Oxotremorine-induced ACh release inhibition | 5.5 ± 0.1 (pA2) | - |

| M3 | Guinea-Pig Ileum | Contraction | 5.3 ± 0.1 | 72 ± 4.2% (Partial Agonist) |

Table 2: In Vitro Binding Affinity of this compound [7]

| Receptor Subtype | Cell Line | Radioligand | Ki (µM) |

| m1 | CHO cells | ³H-N-methylscopolamine | 1.5 |

| m3 | CHO cells | ³H-N-methylscopolamine | 2.4 |

Table 3: In Vivo Effects of this compound in Rats [4]

| Administration Route | Dose Range | Observed Effect |

| Oral | 3-10 µmol/kg | Reduced brain ACh levels (indicative of increased turnover) |

| Intraperitoneal | 0.3-30 µmol/kg | Increased energy of the low frequency band (2-5 Hz) in hippocampal EEG |

Signaling Pathways and Experimental Workflows

The activation of M1 muscarinic receptors by this compound initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways and the experimental workflows used to characterize the compound.

References

- 1. ovid.com [ovid.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (ENS 213-163) | mAChR Agonist | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SDZ ENS 163 a novel pilocarpine like drug: pharmacological in vitro and in vivo profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone and its Analogs

An Important Note on the Chemical Structure: The chemical name provided in the topic, "(+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate]," refers to a specific analog of the well-known compound pilocarpine. This analog, correctly named thiopilocarpine phosphate , contains a thiophenone ring (with a sulfur atom instead of an oxygen) and is formulated as a dihydrogenphosphate salt. While this compound is documented, for instance, in the Global Substance Registration System under CAS number 117707-51-4, detailed public-domain information regarding its synthesis, quantitative bioactivity, and specific experimental protocols is scarce.[1]

The vast body of scientific literature focuses on the oxygen-containing analog, pilocarpine , which has a furanone core. Given the detailed requirements of this technical guide and the wealth of available information, this document will focus on pilocarpine as the core subject. It is the most relevant and well-documented compound for researchers, scientists, and drug development professionals in this chemical class.

Introduction

Pilocarpine is a natural alkaloid derived from the leaves of plants belonging to the Pilocarpus genus.[2] It is a parasympathomimetic agent that functions primarily as a muscarinic acetylcholine receptor agonist.[3][4] Its therapeutic applications are extensive, most notably in the treatment of glaucoma and xerostomia (dry mouth).[2][3] The unique chemical structure of pilocarpine, featuring a cis-fused butyrolactone ring and an imidazole moiety, has made it a subject of significant interest in synthetic and medicinal chemistry.[5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, mechanism of action, and relevant experimental data and protocols.

Chemical Structure and Properties

Pilocarpine is chemically designated as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone.[6][7] The molecule possesses two chiral centers, leading to the possibility of stereoisomers. The naturally occurring and pharmacologically active form is the (+)-enantiomer with a cis relationship between the ethyl group at C3 and the imidazolylmethyl group at C4.[8]

Physicochemical Properties

The physicochemical properties of pilocarpine and its common salt forms are crucial for its formulation and delivery.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [6][9] |

| Molecular Weight | 208.26 g/mol | [6][9] |

| Melting Point | 34 °C (base) | [10] |

| 202-205 °C (hydrochloride salt) | [3][11][12][13] | |

| 173.5-174 °C (nitrate salt) | [10][14] | |

| Solubility | Base: Soluble in water, alcohol, chloroform; sparingly soluble in ether, benzene. | |

| Hydrochloride: Very soluble in water and alcohol. | [4][15] | |

| Nitrate: Soluble in water (1:4) and alcohol (1:75). | [14] | |

| pKa | 7.15 and 12.57 at 20 °C | |

| Optical Rotation ([α]D) | +106° (2% solution) |

Stability

Pilocarpine's stability in aqueous solutions is pH-dependent. The primary degradation pathways are hydrolysis of the lactone ring to form pilocarpic acid and epimerization at the C3 position to yield the pharmacologically inactive isopilocarpine.[16] Optimal stability is achieved in acidic conditions (pH 4-5).[16] As the pH increases, the rate of hydrolysis and epimerization significantly increases.[16][17]

Synthesis of Pilocarpine

Several total synthesis strategies for pilocarpine have been developed. One of the most notable routes commences from the readily available furan-2-carboxylic acid.[5][18][19]

Synthetic Workflow from Furan-2-Carboxylic Acid

The synthesis involves the construction of the butyrolactone core, followed by enzymatic resolution to achieve the desired stereochemistry, and finally, the introduction of the imidazole ring.

Caption: Synthetic workflow for (+)-Pilocarpine.

Experimental Protocol: Key Steps in Synthesis from Furan-2-Carboxylic Acid

A detailed protocol based on published literature.[5][18][19]

-

Photo-oxidation: Furan-2-carboxylic acid is subjected to photo-oxidation in the presence of a sensitizer (e.g., Rose Bengal) and oxygen to yield 5-hydroxy-2(5H)-furanone.

-

Esterification and Hydrogenation: The resulting furanone is esterified and then hydrogenated (e.g., using H₂ with a Rh/Al₂O₃ catalyst) to form the racemic homopilopic acid derivative.[20]

-

Enzymatic Resolution: The racemic mixture is resolved using a lipase (e.g., Lipase PS) to selectively hydrolyze one enantiomer, allowing for the separation of (+)- and (-)-homopilopic acids.[20]

-

Conversion to Weinreb Amide: The desired (+)-homopilopic acid is converted to a Weinreb amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.[19]

-

Reduction to Aldehyde: The Weinreb amide is then reduced using a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures to yield homopilopicaldehyde.[5]

-

van Leusen Imidazole Synthesis: The final imidazole ring is constructed via the van Leusen imidazole synthesis, where the aldehyde is reacted with p-toluenesulfonylmethyl isocyanide (TosMIC) and methylamine.[5][19] This step yields (+)-pilocarpine, which can then be purified by chromatography.

Mechanism of Action and Signaling Pathways

Pilocarpine is a non-selective agonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes).[3][21] Its therapeutic effects are primarily mediated through the activation of M3 receptors located on exocrine glands and in the eye's ciliary muscle.[3]

M1/M3 Receptor Signaling (Gq Pathway)

Activation of M1 and M3 receptors, which are coupled to Gq/11 proteins, initiates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Caption: Pilocarpine-activated M3 receptor Gq signaling.

M2 Receptor Signaling (Gi Pathway)

When pilocarpine binds to M2 receptors, which are coupled to Gi/o proteins, it inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Caption: Pilocarpine-activated M2 receptor Gi signaling.

Biased Agonism

Recent studies have shown that pilocarpine can act as a biased agonist at the M3 receptor. This means it can preferentially activate certain downstream signaling pathways over others. For example, in some cell types, pilocarpine may activate the extracellular signal-regulated kinase (ERK) pathway through a β-arrestin-dependent mechanism, without significantly stimulating the canonical Gq pathway.[22]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of pilocarpine varies with the route of administration.

| Parameter | Oral Administration | Intravenous Administration | Ocular Administration (VUITY™ 1.25%) |

| Tmax (Time to Peak Concentration) | ~1 hour | N/A | ~0.33 hours |

| Cmax (Peak Plasma Concentration) | ~20-30 ng/mL (5 mg dose) | N/A | ~1950 pg/mL |

| Half-life (t₁/₂) | ~1 hour | ~100 minutes (mean residence time) | ~1.74 hours |

| Volume of Distribution (Vd/F) | Wide distribution (~3 L/kg) | 2.4 to 3.0 L/kg | N/A |

| Clearance (Cl/F) | High plasma clearance (~0.03 L/min/kg) | 0.026 to 0.03 L/kg/min | N/A |

Data compiled from references[10][23][24][25].

Receptor Binding Affinity

Pilocarpine's affinity for muscarinic receptor subtypes has been characterized in various studies.

| Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ) | Tissue/System |

| M1/M3 | EC₅₀: 18 µM (PI turnover) | Rat Hippocampus |

| M2 | EC₅₀: 4.5 µM (GTPase activity) | Rat Cortex |

| M2 | IC₅₀: 14.9 µM | Rat Paraventricular Thalamus |

| M1 (CA3) | IC₅₀: 40.6 µM | Rat Hippocampus |

Data compiled from references[1][26]. Note: Affinity values can vary significantly based on the assay conditions and tissue used.

Experimental Protocols

HPLC Method for Quantification of Pilocarpine

This protocol is suitable for the quantification of pilocarpine and its degradation products in pharmaceutical formulations.[25][27][28][29][30]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or UV detector.

-

Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (e.g., 60:40, v/v), with the pH adjusted to 5.30.[25][27]

-

Column Temperature: 50 °C.[25]

-

Procedure:

-

Standard Preparation: Prepare a stock solution of pilocarpine hydrochloride reference standard in purified water. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.

-

Sample Preparation: For tablets, accurately weigh and powder a set number of tablets (e.g., 20). Transfer a portion of the powder equivalent to one tablet's average weight to a volumetric flask. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.[27]

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject equal volumes of the standard and sample solutions.

-

Quantification: Measure the peak area of pilocarpine. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.[27]

-

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of pilocarpine for specific muscarinic receptor subtypes.[22][31]

-

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, or M3).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound: Pilocarpine.

-

Non-specific binding control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation counter and cocktail.

-

-

Procedure:

-

Prepare serial dilutions of pilocarpine in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-NMS (near its Kₔ value), and either vehicle (for total binding), atropine (for non-specific binding), or the desired concentration of pilocarpine.

-

Initiate the reaction by adding the cell membrane suspension.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each pilocarpine concentration. Determine the IC₅₀ value (the concentration of pilocarpine that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

-

Muscarinic Receptor Functional Assay (Calcium Flux for M3)

This assay measures the functional activation of Gq-coupled M3 receptors by quantifying changes in intracellular calcium.[32][33]

-

Materials:

-

Cells expressing the M3 receptor (e.g., HiTSeeker CHRM3 Cell Line).[33]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pilocarpine.

-

Fluorescence microscope or plate reader capable of measuring intracellular calcium.

-

-

Procedure:

-

Culture the M3-expressing cells on glass coverslips or in a 96-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Challenge the cells with various concentrations of pilocarpine.

-

Monitor the fluorescence in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Generate a dose-response curve by plotting the change in fluorescence against the pilocarpine concentration to determine the EC₅₀ and Eₘₐₓ values.

-

Conclusion

Pilocarpine remains a cornerstone in the management of specific ophthalmological and salivary disorders. Its complex pharmacology, characterized by non-selective muscarinic agonism and potential biased signaling, continues to be an active area of research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthetic routes, and mechanisms of action, supported by quantitative data and established experimental protocols. This information serves as a valuable resource for professionals in the fields of chemistry, pharmacology, and drug development, facilitating further research and innovation related to this important alkaloid.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Pilocarpine Hydrochloride | Agonist | TargetMol [targetmol.com]

- 3. 54-71-7・Pilocarpine Hydrochloride・161-07201・169-07202[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. Pilocarpine [webbook.nist.gov]

- 7. 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)- | C11H16N2O2 | CID 4819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pilocarpine Hydrochloride | C11H17ClN2O2 | CID 5909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. 54-71-7 CAS MSDS ((+)-Pilocarpine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Pilocarpine nitrate | 148-72-1 [chemicalbook.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. tandfonline.com [tandfonline.com]

- 17. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pilocarpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. benchchem.com [benchchem.com]

- 23. mednexus.org [mednexus.org]

- 24. Pilocarpine hydrochloride | Non-selective Muscarinics | Tocris Bioscience [tocris.com]

- 25. researchgate.net [researchgate.net]

- 26. EP0647640A1 - Process for the preparation of pilocarpine derivatives - Google Patents [patents.google.com]

- 27. benchchem.com [benchchem.com]

- 28. academic.oup.com [academic.oup.com]

- 29. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 33. innoprot.com [innoprot.com]

The Cholinergic Modulator ENS-163 Phosphate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: ENS-163, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a novel phosphate-containing compound that has demonstrated significant activity within the cholinergic neurotransmitter system. As a selective M1 muscarinic acetylcholine receptor agonist with additional M2 receptor antagonistic properties, ENS-163 presents a unique pharmacological profile.[1][2] This dual action suggests its potential in therapeutic areas where enhanced acetylcholine turnover and signaling are desirable, such as in the treatment of cognitive deficits.[1] This document provides a comprehensive technical guide on the current understanding of ENS-163 phosphate, with a focus on its effects on acetylcholine release and associated signaling pathways.

Quantitative Pharmacological Profile of ENS-163

The following tables summarize the quantitative data on the efficacy and potency of ENS-163 at various muscarinic receptor subtypes as determined in preclinical studies.

Table 1: In Vitro Receptor Activity of ENS-163 [1]

| Model System | Receptor Target | Parameter | Value | Comparison |

| Rat Superior Cervical Ganglion | M1 | pD2 | 6.5 +/- 0.3 | - |

| Rat Superior Cervical Ganglion | M1 | Efficacy | 128 +/- 4.2% | Compared to carbachol |

| Rat Left Atria | M2 | Efficacy | 14 +/- 2.9% | Partial agonist |

| Rat Left Atria | M2 | pA2 | 5.8 +/- 0.2 | Competitive antagonist vs. carbachol |

| Guinea-Pig Ileum | M3 | pD2 | 5.3 +/- 0.1 | - |

| Guinea-Pig Ileum | M3 | Efficacy | 72 +/- 4.2% | Partial agonist |

| Rat Hippocampal Slices | M2 (presynaptic) | pA2 | 5.5 +/- 0.1 | Reversal of oxotremorine-induced inhibition of ACh release |

Table 2: In Vivo Effects of ENS-163 on Acetylcholine Levels and Neuronal Activity [1]

| Administration Route | Dose Range | Effect |

| Oral (rat) | 3-10 µmol/kg | Reduced brain acetylcholine levels (indicative of increased turnover) |

| Intraperitoneal (rat) | 0.3-30 µmol/kg | Increased energy in the low frequency band (2-5 Hz) of hippocampal EEG |

Signaling Pathways and Mechanism of Action

ENS-163 exerts its effects primarily through the modulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Its selective agonism at M1 receptors and antagonism at M2 receptors create a distinct signaling cascade that ultimately influences acetylcholine release and neuronal excitability.

The M1 receptor is typically coupled to the Gq family of G-proteins.[3] Activation of M1 receptors by ENS-163 would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can lead to neuronal depolarization and enhanced neuronal excitability.

Conversely, the M2 receptor is coupled to the Gi family of G-proteins.[1] M2 receptors are often found on presynaptic terminals and act as autoreceptors that inhibit acetylcholine release.[4] By antagonizing these receptors, ENS-163 blocks this negative feedback loop, thereby promoting the release of acetylcholine from the presynaptic neuron.[1]

Caption: Signaling pathway of ENS-163 at presynaptic and postsynaptic neurons.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of ENS-163.

In Vitro Receptor Profiling

1. Rat Superior Cervical Ganglion (M1 Receptor Agonism):

-

Tissue Preparation: Superior cervical ganglia are isolated from rats and placed in a recording chamber continuously perfused with Krebs solution.

-

Electrophysiological Recording: Intracellular recordings are made from ganglion cells using glass microelectrodes.

-

Drug Application: ENS-163 is applied to the perfusion solution at varying concentrations.

-

Measurement: The resulting depolarization of the ganglion cell membrane is measured to determine the pD2 and efficacy relative to a full agonist like carbachol.[1]

2. Rat Left Atria (M2 Receptor Activity):

-

Tissue Preparation: The left atria are dissected from rats and mounted in an organ bath containing oxygenated Krebs solution at 37°C.

-

Measurement of Contractile Force: The atria are electrically stimulated, and the force of contraction is recorded.

-

Agonist/Antagonist Application: To assess agonism, ENS-163 is added at increasing concentrations and the decrease in contractile force is measured. For antagonism, the atria are pre-incubated with ENS-163 before adding a full agonist like carbachol, and the shift in the concentration-response curve is used to calculate the pA2.[1]

3. Guinea-Pig Ileum (M3 Receptor Agonism):

-

Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath with Tyrode's solution.

-

Measurement of Contraction: The contractile response of the smooth muscle is recorded isometrically.

-

Drug Application: ENS-163 is added cumulatively to the organ bath to generate a concentration-response curve.

-

Analysis: The pD2 and intrinsic activity are determined by analyzing the resulting contractile responses.[1]

4. Rat Hippocampal Slices (Presynaptic M2 Receptor Antagonism):

-

Tissue Preparation: Transverse hippocampal slices are prepared from rat brains and maintained in an interface chamber with artificial cerebrospinal fluid.

-

Stimulation and Measurement of ACh Release: The slices are electrically stimulated to evoke acetylcholine release. The amount of released acetylcholine is quantified, often using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Application: The experiment is performed in the presence of an M2 agonist (e.g., oxotremorine) to inhibit acetylcholine release. ENS-163 is then added to assess its ability to reverse this inhibition.

-

Analysis: The pA2 value is calculated to quantify the antagonistic potency of ENS-163 at presynaptic M2 receptors.[1]

Caption: Workflow for determining presynaptic M2 receptor antagonism of ENS-163.

In Vivo Assessment

1. Brain Acetylcholine Turnover:

-

Animal Model: Rats are administered ENS-163 orally.

-

Sample Collection: At a designated time point post-administration, the animals are euthanized, and brain tissue is rapidly dissected and frozen.

-

Neurochemical Analysis: Brain tissue is homogenized, and acetylcholine levels are measured using methods such as HPLC with electrochemical detection or mass spectrometry. A reduction in steady-state acetylcholine levels is interpreted as an increase in its turnover (release and metabolism).[1]

2. Electroencephalography (EEG):

-

Animal Model: Rats are surgically implanted with electrodes in the hippocampus.

-

Drug Administration: Following a recovery period, ENS-163 is administered intraperitoneally.

-

EEG Recording: EEG signals are recorded and analyzed for changes in power spectra.

-

Analysis: An increase in the energy of specific frequency bands (e.g., 2-5 Hz) is indicative of altered neuronal network activity, which can be correlated with the cholinergic effects of the compound.[1]

Conclusion

This compound is a promising cholinergic modulator with a unique mechanism of action. Its ability to selectively activate postsynaptic M1 receptors while simultaneously blocking the inhibitory presynaptic M2 autoreceptors suggests a synergistic effect on enhancing cholinergic neurotransmission. The in vitro and in vivo data presented in this guide provide a solid foundation for further investigation into its therapeutic potential for cognitive disorders and other conditions associated with cholinergic deficits. Future research should focus on elucidating the downstream effects of ENS-163-mediated signaling and its long-term impact on neuronal plasticity and function.

References

- 1. SDZ ENS 163 is a selective M1 agonist and induces release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDZ ENS 163 a novel pilocarpine like drug: pharmacological in vitro and in vivo profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acnp.org [acnp.org]

In Vitro Characterization of ENS-163 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of ENS-163 phosphate, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist with M2 receptor antagonistic properties. The data and methodologies presented herein are crucial for understanding its mechanism of action and potential therapeutic applications, particularly in the context of cognitive disorders.

Core Pharmacological Profile

This compound, also known as SDZ ENS 163, demonstrates a distinct in vitro profile characterized by its potent agonism at the M1 receptor subtype, coupled with antagonistic activity at the M2 receptor. This dual activity suggests a potential for enhancing cholinergic neurotransmission through both direct postsynaptic receptor activation and inhibition of presynaptic autoreceptors that negatively regulate acetylcholine release.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified across various functional and binding assays. The following tables summarize the key pharmacological parameters.

Table 1: Functional Activity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Tissue/Model | Assay Type | Parameter | Value | Efficacy (vs. Carbachol) | Reference |

| M1 | Rat Superior Cervical Ganglion | Depolarization | pD2 | 6.5 ± 0.3 | 128 ± 4.2% | [1] |

| M2 | Rat Left Atria | Decrease in Contractile Force | - | Weak Partial Agonist | 14 ± 2.9% | [1] |

| M2 | Rat Left Atria | Antagonism of Carbachol | pA2 | 5.8 ± 0.2 | - | [1] |

| M3 | Guinea-pig Ileum | Contraction | pD2 | 5.3 ± 0.1 | 72 ± 4.2% (Partial Agonist) | [1] |

Table 2: Radioligand Binding Affinity of this compound

| Receptor Subtype | Cell Line | Radioligand | Parameter | Value (µM) | Reference |

| m1 | CHO cells | [³H]-N-methylscopolamine | Ki | 1.5 | [2] |

| m3 | CHO cells | [³H]-N-methylscopolamine | Ki | 2.4 | [2] |

Table 3: Effect of this compound on Acetylcholine Turnover

| Assay | Model | Parameter | Value | Reference |

| Reversal of Oxotremorine-induced Inhibition of ACh Release | Rat Hippocampal Slices | pA2 | 5.5 ± 0.1 | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by modulating distinct G-protein coupled receptor (GPCR) signaling cascades.

As an M1 receptor agonist, this compound stimulates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. This pathway is crucial for its potential cognitive-enhancing effects.

Conversely, its antagonistic activity at M2 receptors blocks the Gi/o-coupled pathway. M2 receptors typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking this, this compound can prevent the M2-mediated inhibition of acetylcholine release from presynaptic terminals.

Experimental Protocols

The following sections detail the representative methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

Objective: To determine the inhibitory constant (Ki) of this compound for M1 and M3 muscarinic receptors.

Materials:

-

CHO cell membranes stably expressing human M1 or M3 mAChRs.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (1 µM final concentration).

-

This compound serial dilutions.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Atropine, [³H]-NMS, and membrane preparation.

-

Competition Binding: Serial dilutions of this compound, [³H]-NMS, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

These assays measure the physiological response of a tissue to a drug, providing information on its potency (e.g., pD2 or EC₅₀) and efficacy.

Objective: To determine the M1 agonist activity of this compound by measuring depolarization in isolated rat SCG.

Materials:

-

Superior cervical ganglia from rats.

-

Krebs solution.

-

Recording chamber with electrodes.

-

Amplifier and data acquisition system.

-

This compound and control agonists (e.g., carbachol).

Procedure:

-

Tissue Preparation: Dissect the superior cervical ganglia from rats and place them in oxygenated Krebs solution.

-

Recording Setup: Mount the ganglion in a recording chamber and perfuse with Krebs solution. Place stimulating and recording electrodes to measure the ganglionic membrane potential.

-

Drug Application: After a stable baseline recording is achieved, apply increasing concentrations of this compound to the perfusion solution.

-

Data Acquisition: Record the change in membrane potential (depolarization) at each concentration.

-

Data Analysis: Plot the magnitude of depolarization against the logarithm of the drug concentration to obtain a concentration-response curve. Calculate the pD2 value and the maximum efficacy relative to a full agonist like carbachol.

Objective: To characterize the M2 receptor activity of this compound by measuring its effect on the contractile force of isolated rat atria.

Materials:

-

Left atria from rats.

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.

-

Force transducer and data acquisition system.

-

This compound, carbachol, and other relevant drugs.

Procedure:

-

Tissue Preparation: Isolate the left atria and mount them in an organ bath under a resting tension.

-

Partial Agonist Assay: After equilibration, add cumulative concentrations of this compound and record the change in contractile force. Compare the maximal response to that of carbachol to determine its efficacy.

-

Antagonist Assay (Schild Analysis):

-

Generate a cumulative concentration-response curve for carbachol.

-

Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time.

-

Generate a second concentration-response curve for carbachol in the presence of this compound.

-

Repeat this process with increasing concentrations of this compound.

-

-

Data Analysis: For the antagonist assay, calculate the dose ratio (the ratio of the EC₅₀ of carbachol in the presence and absence of the antagonist). A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) is used to determine the pA2 value.

Objective: To assess the M3 partial agonist activity of this compound by measuring contraction in the guinea-pig ileum.

Materials:

-

Segments of guinea-pig ileum.

-

Organ bath with Tyrode's solution.

-

Isotonic transducer and data acquisition system.

-

This compound and carbachol.

Procedure:

-

Tissue Preparation: Isolate segments of the guinea-pig ileum and mount them in an organ bath under a resting tension.

-

Concentration-Response Curve: After an equilibration period, add cumulative concentrations of this compound and record the isotonic contractions.

-

Data Analysis: Plot the contractile response (as a percentage of the maximal response to a standard agonist like carbachol) against the logarithm of the drug concentration. Calculate the pD2 and the intrinsic activity (efficacy) from the concentration-response curve.

Phosphoinositide (PI) Turnover Assay

This biochemical assay measures the functional consequence of M1 receptor activation.

Objective: To confirm that this compound stimulates the M1 receptor-mediated Gq/11 pathway by measuring the accumulation of inositol phosphates.

Materials:

-

Cells expressing the M1 receptor (e.g., A9L cells).

-

[³H]-myo-inositol.

-

Cell culture medium.

-

LiCl solution.

-

Quenching solution (e.g., trichloroacetic acid).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Drug Treatment: Pre-incubate the labeled cells with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates). Then, stimulate the cells with various concentrations of this compound for a defined period.

-

Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution. Extract the soluble inositol phosphates from the cells.

-

Separation and Quantification: Separate the total inositol phosphates from free [³H]-inositol using anion exchange chromatography. Quantify the amount of radioactivity in the inositol phosphate fraction using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC₅₀.

Conclusion

The in vitro characterization of this compound reveals a unique pharmacological profile of a selective M1 agonist and M2 antagonist. The data from radioligand binding, isolated tissue functional assays, and biochemical signaling assays collectively support its mechanism of action. This in-depth understanding of its in vitro properties is fundamental for its continued development as a potential therapeutic agent for cognitive disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug discovery.

References

ENS-163 Phosphate: A Technical Whitepaper on Muscarinic Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the muscarinic receptor binding affinity and functional profile of ENS-163 phosphate. This compound, chemically identified as (+)-(3S,cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl) methyl-2(3H)-thiophenonedihydrogenphosphate], is a pilocarpine analogue that has been investigated for its potential therapeutic applications. This guide synthesizes available quantitative data, details the experimental protocols utilized in its characterization, and visualizes the relevant signaling pathways to offer a thorough understanding of its interaction with muscarinic acetylcholine receptors (mAChRs).

Executive Summary

This compound exhibits a distinct profile at muscarinic receptors, acting as a partial agonist at the M1 and M3 receptor subtypes and an antagonist at the M2 receptor subtype. This mixed agonist/antagonist profile suggests a potential for selective therapeutic action, particularly in conditions where modulation of specific muscarinic receptor populations is desired, such as in Alzheimer's disease. Radioligand binding studies have quantified its affinity at M1 and M3 receptors, while functional assays have elucidated its activity in various tissue preparations. The following sections provide an in-depth exploration of these characteristics.

Data Presentation: Muscarinic Receptor Binding and Functional Activity

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (μM) |

| M1 | 3H-N-methylscopolamine | CHO cells expressing m1 receptors | 1.5[1] |

| M3 | 3H-N-methylscopolamine | CHO cells expressing m3 receptors | 2.4[1] |

Table 2: Functional Activity of this compound

| Receptor Subtype | Functional Assay Model | Activity | pD2 / pA2 | Efficacy |

| M1 | Rat superior cervical ganglion depolarization | Full Agonist | pD2 = 6.5 ± 0.3[2] | 128 ± 4.2% (compared to carbachol)[2] |

| M2 | Inhibition of contractile force in rat left atria | Antagonist | pA2 = 5.8 ± 0.2[2] | 14 ± 2.9% (very weak partial agonist)[2] |

| M2 | Reversal of oxotremorine-induced inhibition of ACh release in rat hippocampal slices | Antagonist | pA2 = 5.5 ± 0.1[2] | Not Applicable |

| M3 | Contraction of guinea-pig ileum | Partial Agonist | pD2 = 5.3 ± 0.1[2] | 72 ± 4.2%[2] |

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves standard pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound at specific muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M3 muscarinic receptor subtype.

-

Radioligand: 3H-N-methylscopolamine (3H-NMS).

-

Unlabeled competitor: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: A constant concentration of the radioligand (3H-NMS) and varying concentrations of the unlabeled competitor (this compound) are incubated with the cell membranes containing the target receptor.

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assays

These assays utilize isolated tissue preparations that endogenously express specific muscarinic receptor subtypes to assess the functional activity (agonist or antagonist) of a compound.

Objective: To determine the functional potency (pD2 or pA2) and efficacy of this compound at M1, M2, and M3 receptors.

General Procedure:

-

Tissue Preparation: The specific tissue (e.g., rat superior cervical ganglion, rat atria, guinea-pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer: The tissue is connected to a force transducer to measure changes in muscle tension or electrical activity.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.

-

Compound Addition:

-

Agonist Activity: Cumulative concentrations of the test compound (this compound) are added to the organ bath, and the resulting response (e.g., contraction, depolarization) is measured. A concentration-response curve is generated to determine the pD2 (-log EC50) and the maximum response (efficacy).

-

Antagonist Activity: The tissue is pre-incubated with the test compound (this compound) for a specific duration. Then, a concentration-response curve for a known agonist (e.g., carbachol, oxotremorine) is generated in the presence of the antagonist. The rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

-

-

Data Analysis: The data are analyzed using appropriate pharmacological software to determine the pD2, pA2, and efficacy values.

Mandatory Visualizations: Signaling Pathways

The five subtypes of muscarinic receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

Caption: Gq-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Caption: Gi-coupled signaling pathway for M2 and M4 muscarinic receptors.

Caption: Workflow for radioligand competition binding assay.

References

Pharmacological Profile of the M1 Agonist SDZ ENS 163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ ENS 163, a thiolactone analogue of pilocarpine, is a muscarinic acetylcholine receptor agonist with a distinct pharmacological profile.[1] It exhibits high affinity and functional agonism at the M1 muscarinic receptor subtype, with a complex interplay of partial agonism and antagonism at other subtypes. This technical guide provides a comprehensive overview of the pharmacological properties of SDZ ENS 163, including its binding affinity, functional potency and efficacy across various muscarinic receptor subtypes, and its effects in in vivo models. Detailed methodologies for the key experiments cited are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are widely expressed throughout the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including learning, memory, and autonomic regulation. The M1 subtype, in particular, is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease. SDZ ENS 163 emerged from research efforts to develop selective M1 agonists with the potential to enhance cholinergic transmission in a targeted manner, thereby avoiding the widespread side effects associated with non-selective muscarinic agonists.

In Vitro Pharmacology

The in vitro pharmacological profile of SDZ ENS 163 has been characterized through a series of radioligand binding and functional assays.

Binding Affinity

Radioligand binding studies using ³H-N-methylscopolamine (³H-NMS) have been conducted to determine the affinity of SDZ ENS 163 for muscarinic receptor subtypes. These studies were performed using Chinese Hamster Ovary (CHO) cells stably expressing human m1 and m3 receptors.[1] The results indicate that SDZ ENS 163 does not show significant discrimination between the m1 and m3 receptor subtypes in terms of binding affinity.[1]

Table 1: Binding Affinity (Ki) of SDZ ENS 163 at Muscarinic Receptors

| Receptor Subtype | Radioligand | Cell Line | Ki (µM) | Reference |

| m1 | ³H-NMS | CHO | 1.5 | [1] |

| m3 | ³H-NMS | CHO | 2.4 | [1] |

Data for M2, M4, and M5 receptor binding affinities are not available in the reviewed literature.

Functional Activity

The functional activity of SDZ ENS 163 has been assessed in various tissue preparations that endogenously express specific muscarinic receptor subtypes.

-

M1 Receptor: In the rat superior cervical ganglion, a model for M1 receptor function, SDZ ENS 163 acts as a full agonist, inducing concentration-dependent depolarizations with an efficacy comparable to the endogenous agonist carbachol.[1][2]

-

M2 Receptor: In the rat atria, which is rich in M2 receptors, SDZ ENS 163 exhibits weak partial agonist activity and also acts as a competitive antagonist against carbachol-induced effects.[2]

-

M3 Receptor: In the guinea-pig ileum, a classic model for M3 receptor-mediated smooth muscle contraction, SDZ ENS 163 behaves as a partial agonist.[1][2]

Table 2: Functional Potency (pD2/pA2) and Efficacy of SDZ ENS 163 at Muscarinic Receptors

| Receptor Subtype | Tissue/Model | Parameter | Value | Efficacy (% of Carbachol) | Reference |

| M1 | Rat Superior Cervical Ganglion | pD2 | 6.5 ± 0.3 | 128 ± 4.2 | [2] |

| M2 | Rat Left Atria | Efficacy | - | 14 ± 2.9 (partial agonist) | [2] |

| M2 | Rat Left Atria | pA2 | 5.8 ± 0.2 | - (antagonist) | [2] |

| M3 | Guinea-Pig Ileum | pD2 | 5.3 ± 0.1 | 72 ± 4.2 (partial agonist) | [2] |

Data for M4 and M5 receptor functional activity are not available in the reviewed literature.

Signaling Pathways

The primary signaling pathway activated by M1 receptor agonists is the hydrolysis of phosphoinositides. SDZ ENS 163 has been shown to be a partial agonist in stimulating phosphoinositide (PI) turnover in A9L cells, which is consistent with its M1 agonistic activity.[1]

In Vivo Pharmacology

The in vivo effects of SDZ ENS 163 are consistent with its in vitro profile, demonstrating central nervous system activity with a favorable peripheral side effect profile.

Effects on Acetylcholine Turnover

Oral administration of SDZ ENS 163 (3-10 µmol/kg) in rats has been shown to reduce brain acetylcholine (ACh) levels, which is indicative of an increased turnover of ACh.[2] This effect is consistent with a presynaptic M2 receptor antagonistic activity, leading to enhanced ACh release, and a postsynaptic M1 agonistic activity.[1]

Electrophysiological Effects

Intraperitoneal administration of SDZ ENS 163 (0.3-30 µmol/kg) in rats leads to an increase in the energy of the low-frequency band (2-5 Hz) in the hippocampal electroencephalogram (EEG).[2] This EEG profile is characteristic of centrally acting muscarinic agonists and is thought to be related to cognitive enhancement.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize SDZ ENS 163. Specific parameters may have varied in the original studies.

Radioligand Binding Assay (CHO cells)

This protocol outlines a competitive binding assay to determine the affinity of SDZ ENS 163 for muscarinic receptors.

-

Membrane Preparation: CHO cells stably expressing the muscarinic receptor subtype of interest are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Incubation: A fixed concentration of the radioligand (e.g., ³H-NMS) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled competitor drug (SDZ ENS 163). Non-specific binding is determined in the presence of a high concentration of a standard muscarinic antagonist (e.g., atropine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (A9L cells)

This protocol measures the ability of SDZ ENS 163 to stimulate the production of inositol phosphates, a downstream signaling event of M1 receptor activation.

-

Cell Culture and Labeling: A9L cells are cultured and incubated with ³H-myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then washed and incubated with SDZ ENS 163 at various concentrations for a defined period.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the radioactivity of each fraction is determined by scintillation counting.

-

Data Analysis: The amount of ³H-inositol phosphates produced is plotted against the concentration of SDZ ENS 163 to generate a dose-response curve and determine the EC50 and maximal response.

Summary and Conclusion

SDZ ENS 163 is a muscarinic agonist with a unique pharmacological profile characterized by:

-

Full agonism at M1 receptors.

-

Partial agonism at M3 receptors.

-

Weak partial agonism and competitive antagonism at M2 receptors.